molecular formula C14H11N5OS B6154247 3-(2,1,3-benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea CAS No. 1627598-33-7

3-(2,1,3-benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea

Cat. No.: B6154247
CAS No.: 1627598-33-7
M. Wt: 297.3
InChI Key:
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Description

3-(2,1,3-Benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea is a complex organic compound that features a benzothiadiazole moiety and a phenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea typically involves the reaction of 2-aminobenzothiazole with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the Schiff base intermediate. This intermediate then reacts with an isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-Benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzothiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzothiadiazole ring.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2,1,3-benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of the compound, known for its biological activities.

    Benzaldehyde: Another precursor, commonly used in organic synthesis.

    Phenylmethylideneamino derivatives:

Uniqueness

3-(2,1,3-Benzothiadiazol-4-yl)-1-[(phenylmethylidene)amino]urea stands out due to its unique combination of a benzothiadiazole ring and a phenylmethylideneamino group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1627598-33-7

Molecular Formula

C14H11N5OS

Molecular Weight

297.3

Purity

95

Origin of Product

United States

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